2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
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Overview
Description
2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary widely but often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole core and are often used in medicinal chemistry.
Uniqueness
2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is unique due to the combination of the benzimidazole core and the phenylsulfonyl-substituted pyrrolidine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERDSPAWJQSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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